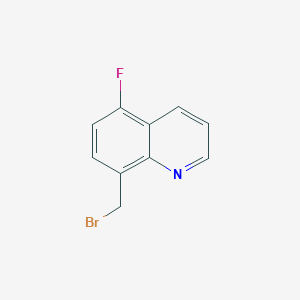

8-(Bromomethyl)-5-fluoroquinoline

Beschreibung

Overview of Quinolines and Fluoroquinolines in Organic Synthesis and Chemical Research

Quinolines are a class of heterocyclic aromatic organic compounds characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. In the realm of organic synthesis and chemical research, quinolines serve as pivotal structural motifs. acgpubs.orgresearchgate.net Their derivatives are integral to the development of a wide array of functional materials and biologically active compounds. The quinoline (B57606) scaffold is a target for various synthetic strategies aimed at exploring its diverse biological activities, which include antimalarial, antimicrobial, antibacterial, and anticancer properties. acgpubs.org

The introduction of a fluorine atom into the quinoline structure gives rise to fluoroquinolones, a significant subclass that has garnered immense attention, particularly in medicinal chemistry. nih.govnih.gov The presence of fluorine can dramatically alter the physicochemical properties of the parent molecule, often leading to enhanced biological activity, improved metabolic stability, and better membrane permeability. mdpi.com Consequently, fluoroquinolones have been extensively investigated and developed as potent therapeutic agents. nih.govnih.gov The first clinically useful quinolone was nalidixic acid, and the subsequent incorporation of a fluorine atom at the C6 position led to a significant enhancement in antibacterial potency, paving the way for second and third-generation fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin. nih.gov

The Significance of Halogen and Alkyl Halide Functionalities in Heterocyclic Systems

Halogens and alkyl halide functionalities are of paramount importance in the design and synthesis of heterocyclic compounds. The incorporation of a halogen atom, such as fluorine or bromine, into a heterocyclic system can profoundly influence its electronic properties, lipophilicity, and binding interactions with biological targets. mdpi.com For instance, a fluorine atom at the C6 position of the quinolone ring is known to increase its penetration into bacterial cells and enhance its activity against Gram-negative bacteria. mdpi.com Similarly, a halogen at the C8 position can increase antimicrobial potency by influencing the action on target enzymes like DNA gyrase and topoisomerase IV. mdpi.com

The bromomethyl group (-CH2Br), an alkyl halide, is a particularly valuable functional group in synthetic organic chemistry. It serves as a versatile electrophilic building block, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of other functional groups, thereby enabling the synthesis of diverse derivatives from a common intermediate. The presence of a bromomethyl group on a heterocyclic scaffold provides a reactive handle for further molecular elaboration and the construction of more complex architectures.

Rationale for Investigating 8-(Bromomethyl)-5-fluoroquinoline as a Key Synthetic Intermediate

The compound this compound possesses a unique combination of structural features that make it a highly valuable synthetic intermediate. The fluoroquinoline core provides a biologically relevant scaffold, while the strategically placed bromomethyl group at the 8-position offers a site for versatile chemical modifications.

The rationale for investigating this specific compound is multifold:

Access to Novel Derivatives: The reactive bromomethyl group allows for the introduction of various nucleophiles, leading to a library of novel 8-substituted-5-fluoroquinoline derivatives. This enables the exploration of structure-activity relationships (SAR) by systematically modifying the substituent at the 8-position.

Modulation of Biological Activity: Substituents at the C8 position of the quinolone ring are known to influence the pharmacokinetic and pharmacodynamic properties of fluoroquinolone-based drugs. mdpi.com By using this compound as a precursor, researchers can synthesize and evaluate compounds with potentially improved potency, selectivity, or safety profiles.

Development of Molecular Probes and Ligands: The ability to attach various functionalities to the 8-position facilitates the development of molecular probes for studying biological systems or ligands for specific receptors or enzymes.

While direct synthesis and reaction data for this compound are not extensively detailed in publicly available literature, the synthesis of related compounds such as 5-bromo-8-methoxyquinoline (B186703) has been reported. researchgate.net These syntheses often involve the bromination of the corresponding 8-substituted quinoline. acgpubs.orgresearchgate.net

Scope and Objectives of Academic Research Pertaining to this compound

Academic research centered on this compound would likely encompass the following scope and objectives:

Scope:

The development of efficient and scalable synthetic routes to this compound.

The exploration of the reactivity of the bromomethyl group in nucleophilic substitution reactions with a diverse range of nucleophiles (e.g., amines, alcohols, thiols, and carbanions).

The synthesis of a focused library of 8-substituted-5-fluoroquinoline derivatives for biological evaluation.

The investigation of the physicochemical properties of the synthesized compounds.

Objectives:

To establish a reliable and high-yielding synthesis of the target intermediate.

To systematically investigate the scope and limitations of its use in derivatization reactions.

To identify novel 8-substituted-5-fluoroquinoline derivatives with potent and selective biological activity, for example, as antibacterial or anticancer agents.

To elucidate the structure-activity relationships governing the biological effects of modifications at the 8-position.

To develop new molecular entities with improved therapeutic potential based on the this compound scaffold.

Data Tables

Table 1: Physicochemical Properties of 8-(Bromomethyl)quinoline (An Analogous Compound)

| Property | Value | Source |

| Molecular Formula | C10H8BrN | sigmaaldrich.comnih.gov |

| Molecular Weight | 222.08 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Powder | sigmaaldrich.com |

| SMILES | BrCc1cccc2cccnc12 | sigmaaldrich.com |

| InChI Key | IAAUGSYGHOFWEW-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Table 2: Representative Bromination Reactions of 8-Substituted Quinolines

| Starting Material | Brominating Agent | Product(s) | Reference |

| 8-Hydroxyquinoline | Bromine | 5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline | acgpubs.org |

| 8-Methoxyquinoline | Bromine | 5-Bromo-8-methoxyquinoline | acgpubs.org |

| 8-Aminoquinoline | Bromine | 5,7-Dibromo-8-aminoquinoline, 5-Bromo-8-aminoquinoline | acgpubs.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-(bromomethyl)-5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKGHXPXMQHCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70522380 | |

| Record name | 8-(Bromomethyl)-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88474-21-9 | |

| Record name | 8-(Bromomethyl)-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Bromomethyl 5 Fluoroquinoline and Its Precursors

Synthesis of the 5-Fluoroquinoline (B1202552) Core Structure

The formation of the quinoline (B57606) ring system, particularly with a fluorine substituent at the C5 position, is the foundational step in synthesizing the target molecule. This can be achieved by building the quinoline ring from fluorinated precursors or by introducing the fluorine atom onto a pre-existing quinoline scaffold.

The synthesis of quinoline and its derivatives is a well-established field in organic chemistry, with several named reactions providing access to this heterocyclic core. Classical methods often involve the condensation of anilines with carbonyl compounds that supply a three-carbon fragment. researchgate.net

Classical Syntheses: Methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational. mdpi.com For the synthesis of a 5-fluoroquinoline, these reactions would typically employ a fluorinated aniline, such as 3-fluoroaniline, as the starting material. For instance, the Gould-Jacobs reaction is a primary method for synthesizing quinolones, which can be precursors to quinolines. This process involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent chemical modifications. quimicaorganica.org

Modern Synthetic Methods: Contemporary approaches offer improvements in terms of reaction conditions, yields, and environmental impact. ijbpas.com Microwave-assisted organic synthesis has been shown to accelerate reaction times significantly compared to classical thermal methods. ijbpas.com The use of transition metal catalysts, such as palladium and rhodium, has enabled novel routes for quinoline synthesis, including C-H bond activation and arylation reactions that allow for the construction of highly functionalized quinoline derivatives. nih.govmdpi.com Green chemistry approaches, utilizing eco-friendly solvents and catalysts, are also gaining prominence in the synthesis of fluoroquinolones. ijbpas.com

Table 1: Comparison of Selected Quinoline Synthesis Methods

| Method | Typical Reactants | Key Features | Drawbacks |

|---|---|---|---|

| Skraup Reaction | Aniline, glycerol, sulfuric acid, oxidizing agent | One-pot synthesis of unsubstituted quinoline | Harsh reaction conditions, toxic reagents mdpi.com |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound, acid | Can produce a variety of substituted quinolines | Potential for low yields, long reaction times mdpi.com |

| Friedländer Synthesis | 2-aminobenzaldehyde or ketone with a carbonyl compound | Good for 2- and 3-substituted quinolines | Substrate availability can be a limitation mdpi.com |

| Gould-Jacobs Reaction | Aniline derivative, diethyl ethoxymethylenemalonate (EMME) | Key method for quinolone antibiotics quimicaorganica.org | Multi-step process involving thermal cyclization |

| Metal-Catalyzed | Various precursors via C-H activation/arylation | High regioselectivity and efficiency nih.govmdpi.com | Catalyst cost and sensitivity |

| Microwave-Assisted | Similar to classical methods | Drastically reduced reaction times, improved yields ijbpas.com | Requires specialized equipment |

Introducing a fluorine atom at a specific position on the quinoline ring is a significant challenge due to the varied reactivity of the different carbon atoms. Direct fluorination often leads to a mixture of products. Therefore, regioselective methods are crucial.

Electrophilic Fluorination: The direct fluorination of aromatic systems can be achieved with electrophilic fluorinating agents. However, controlling the position of fluorination on the quinoline ring is difficult.

Electrochemical Fluorination: An alternative approach is regioselective electrolytic fluorination. A method involving the anodic oxidation of quinolines using a solution of hydrogen fluoride (B91410) in pyridine (B92270) (HF:pyridine) has been developed. georgiasouthern.eduresearchgate.net This technique can achieve a regioselective 5,8-difluorination of various quinoline derivatives in moderate to good yields and short reaction times. georgiasouthern.eduresearchgate.net

Fluorination with Elemental Fluorine: Selective fluorination of quinoline substrates to yield 2-fluoro-derivatives can be achieved at room temperature using mixtures of elemental fluorine and iodine. rsc.org This method suggests that fluorination proceeds through an N-iodo-heterocyclic intermediate, which is then attacked by a fluoride ion. rsc.org

Synthesis from Fluorinated Precursors: The most straightforward strategy to ensure the fluorine is at the C5 position is to begin the quinoline synthesis with a precursor that already contains fluorine at the desired location. For example, using 3-fluoroaniline in a Gould-Jacobs or similar reaction would lead to the formation of a 5-fluoroquinoline ring system after cyclization. quimicaorganica.org

Introduction of the Bromomethyl Moiety at the C8 Position

Once the 5-fluoroquinoline core is synthesized, the next critical step is the introduction of a bromomethyl group at the C8 position. The most common strategy involves the radical bromination of a precursor, 5-fluoro-8-methylquinoline.

Benzylic bromination, the bromination of a carbon atom adjacent to an aromatic ring, is effectively achieved using radical initiators. N-Bromosuccinimide (NBS) is the most common reagent for this transformation due to its ability to provide a low, constant concentration of bromine radicals, which favors substitution over addition to the aromatic ring. youtube.comorganic-chemistry.org

The reaction is typically initiated by light (photochemical initiation) or a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile). The mechanism proceeds via a free radical chain reaction. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group at the C8 position of 5-fluoro-8-methylquinoline, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the 8-(bromomethyl)-5-fluoroquinoline product and a new bromine radical, propagating the chain. youtube.com The use of NBS is advantageous because it minimizes the concentration of molecular bromine, thus suppressing competitive electrophilic aromatic bromination on the quinoline ring. youtube.com

Table 2: Typical Conditions for NBS-Mediated Benzylic Bromination

| Substrate | Reagent | Initiator | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 8-Methylquinoline derivative | N-Bromosuccinimide (NBS) | Benzoyl peroxide or AIBN | Carbon tetrachloride (CCl₄) or 1,2-Dichlorobenzene | Reflux, under inert atmosphere | 8-(Bromomethyl)quinoline derivative |

| Toluene | N-Bromosuccinimide (NBS) | Light (hν) or AIBN | CCl₄ | Reflux | Benzyl bromide |

While radical bromination of an 8-methylquinoline precursor is the most direct route, other methods for introducing bromine onto the quinoline scaffold exist, although they may not directly yield a bromomethyl group.

Direct Bromination of 8-Substituted Quinolines: The direct bromination of quinolines with molecular bromine (Br₂) often leads to electrophilic substitution on the electron-rich benzene (B151609) ring, typically at the C5 and C7 positions, especially in 8-hydroxyquinoline. researchgate.netresearchgate.net

C-H Activation/Functionalization: Modern synthetic chemistry has seen the rise of transition metal-catalyzed C-H activation as a powerful tool for regioselective functionalization. Rhodium(III)-catalyzed protocols have been developed for the C8-bromination of quinoline N-oxides using NBS. figshare.com This method involves the formation of a five-membered rhodacycle intermediate that directs the functionalization specifically to the C8 position. figshare.com While this introduces a bromine atom directly onto the ring, subsequent steps would be required to convert it to a bromomethyl group.

Bromination via Diazonium Salts: If an 8-amino-5-fluoroquinoline were available, it could potentially be converted to a diazonium salt, which could then undergo a Sandmeyer-type reaction to introduce a bromine atom at the C8 position.

A patented process describes the bromination of 8-methylquinoline compounds with bromine in a two-phase system consisting of water and a water-insoluble solvent, often buffered at a weakly acidic pH, to produce 8-bromomethylquinolines in high yield and purity. google.com

Optimization of Reaction Conditions: Yield, Selectivity, and Purity Control

Optimizing reaction conditions is essential to maximize the yield and purity of this compound while ensuring high regioselectivity. Key parameters that are typically adjusted include the choice of solvent, temperature, reaction time, and the nature of the catalyst or initiator.

For Quinoline Core Synthesis: In classical syntheses like the Skraup reaction, controlling the temperature is crucial to prevent polymerization and decomposition. In modern metal-catalyzed reactions, the choice of ligand for the metal center can significantly influence reactivity and selectivity. nih.gov

For Radical Bromination: In the NBS bromination step, the choice of solvent is critical. Non-polar solvents like carbon tetrachloride or 1,2-dichlorobenzene are often used. researchgate.net The concentration of the radical initiator must be carefully controlled to maintain a steady rate of reaction without causing explosive decomposition. The reaction is often run at reflux to provide the necessary energy for initiation. It is also important to exclude moisture and oxygen, which can interfere with radical reactions.

Microwave Irradiation: The use of microwave irradiation can be a powerful tool for optimization. It allows for rapid heating and can significantly reduce reaction times. researchgate.net By screening parameters such as microwave power and reaction duration, optimal conditions can be quickly identified to improve yield and minimize the formation of byproducts. researchgate.net

Purification: Control over purity is achieved through careful workup and purification procedures. After the reaction, quenching excess reagents, washing with appropriate aqueous solutions to remove byproducts (like succinimide from NBS reactions), and finally, purification by column chromatography or recrystallization are standard procedures to obtain the final product in high purity.

Scalability Considerations for Research-Scale Synthesis

The synthesis of this compound on a research scale, which typically involves preparing gram to multi-gram quantities, necessitates careful consideration of the scalability of each synthetic step. The probable synthetic route involves two primary stages: the formation of the 5-fluoro-8-methylquinoline precursor, followed by the benzylic bromination of the methyl group. Each stage presents distinct challenges when moving from a small-scale laboratory procedure to a larger research-scale production.

Synthesis of the 5-fluoro-8-methylquinoline Precursor

The construction of the quinoline core is often accomplished through classic methods such as the Doebner-von Miller reaction. wikipedia.org This method involves the acid-catalyzed reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgacs.org While effective for small-scale synthesis, scaling this reaction presents several significant challenges.

One of the primary concerns is the highly exothermic nature of the reaction, which can be difficult to control in larger vessels and may lead to a "witch's brew" of byproducts. chempedia.info The reaction typically requires harsh conditions, including the use of strong Brønsted or Lewis acids and elevated temperatures, which can complicate handling and equipment requirements at scale. wikipedia.org Furthermore, the isolation of the desired quinoline product from starting materials and co-formed byproducts, such as tars and alkylated anilines, can be a significant challenge, often requiring extensive purification that is not amenable to large-scale operations. chempedia.info

| Consideration | Challenge at Research Scale | Impact on Synthesis |

|---|---|---|

| Exothermicity | The reaction can be violently exothermic, posing safety risks and leading to poor temperature control in larger batch reactors. chempedia.info | Reduced yield and purity due to side reactions and tar formation. |

| Reaction Conditions | Requires strong acids (e.g., HCl, H₂SO₄) and often high temperatures. acs.org | Requires specialized corrosion-resistant equipment and careful handling procedures. |

| Work-up & Purification | Product isolation from unreacted aniline and numerous byproducts is complex and often requires chromatography. chempedia.info | Time-consuming and inefficient for multi-gram quantities, leading to potential product loss. |

Benzylic Bromination to this compound

The conversion of the 5-fluoro-8-methylquinoline precursor to the final product is typically achieved via a free-radical benzylic bromination, known as the Wohl-Ziegler reaction. scientificupdate.com This reaction commonly uses N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or photochemical activation. libretexts.orgchemistrysteps.com While conceptually straightforward, this transformation is notoriously challenging to control, especially at a larger scale.

A primary difficulty is preventing over-bromination to yield the gem-dibromide byproduct, 8-(dibromomethyl)-5-fluoroquinoline. scientificupdate.com In batch processes, achieving high selectivity for the mono-brominated product is difficult because the desired product must coexist with the brominating agent, allowing for a second reaction to occur. scientificupdate.com

Photochemical initiation in traditional batch reactors is particularly problematic to scale up. The penetration of light into the reaction mixture decreases significantly as the volume and concentration increase, leading to inefficient radical generation and incomplete reactions. nih.gov

Modern continuous flow chemistry offers a robust solution to these scalability issues. nih.govorganic-chemistry.org By performing the reaction in a transparent tube reactor, consistent irradiation of the entire reaction mixture can be achieved, regardless of the total production volume. nih.govresearchgate.net This method allows for precise control over residence time, temperature, and stoichiometry, which significantly enhances selectivity. Flow protocols have been developed that use only a slight excess of NBS (e.g., 1.05 equivalents) and avoid hazardous chlorinated solvents, opting for alternatives like acetonitrile. nih.govorganic-chemistry.org This approach not only improves safety and environmental friendliness but also enables a predictable, linear scale-up; to produce more material, the reactor is simply run for a longer period. nih.govorganic-chemistry.org Such continuous flow methods have demonstrated high throughput, with productivities of up to 180 mmol per hour being reported for benzylic brominations. organic-chemistry.org

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Light Penetration | Poor and non-uniform, limiting scalability of photochemical reactions. nih.gov | Excellent and uniform irradiation throughout the reaction medium. nih.govorganic-chemistry.org |

| Heat Transfer | Limited by surface-area-to-volume ratio, posing risks for exothermic processes. | Superior heat exchange due to high surface-area-to-volume ratio, enhancing safety and control. |

| Selectivity | Difficult to control; often results in mixtures of mono- and di-brominated products. scientificupdate.com | High selectivity achievable through precise control of residence time and stoichiometry. organic-chemistry.org |

| Scalability | Non-linear and unpredictable; scaling up often requires complete re-optimization. | Readily scalable by extending operation time, offering predictable multigram output. nih.govorganic-chemistry.org |

| Safety | Large volumes of hazardous materials and solvents; risk of runaway reactions. | Small reactor volumes minimize risk; avoids hazardous solvents like CCl₄. nih.govorganic-chemistry.org |

Ultimately, the successful research-scale synthesis of this compound hinges on adopting modern techniques, particularly for the challenging benzylic bromination step, to ensure a safe, efficient, and reproducible process.

Chemical Reactivity and Transformational Pathways of 8 Bromomethyl 5 Fluoroquinoline

Nucleophilic Substitution Reactions at the Bromomethyl Group

The primary mode of reactivity for 8-(bromomethyl)-5-fluoroquinoline involves the displacement of the bromide ion by a wide range of nucleophiles. The bromomethyl group (-CH₂Br) acts as a potent electrophile, readily undergoing Sₙ2 reactions. This reactivity is a cornerstone of its application in synthesis, enabling the introduction of diverse functionalities. The general mechanism involves the attack of a nucleophile on the methylene (B1212753) carbon, leading to the cleavage of the carbon-bromine bond and the formation of a new bond between the carbon and the nucleophile.

Oxygen-based nucleophiles, such as alcohols and carboxylic acids, react with this compound to form ethers and esters, respectively. These reactions typically proceed in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.

Etherification: In the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), alcohols are converted into their corresponding alkoxides, which then readily displace the bromide to form an ether linkage.

Esterification: Carboxylic acids can be coupled with this compound, often facilitated by a base such as triethylamine (B128534) (Et₃N) or cesium carbonate (Cs₂CO₃), to yield the corresponding ester. This method is particularly useful for attaching the quinoline (B57606) moiety to more complex molecules containing a carboxyl group.

| Nucleophile | Reagent/Conditions | Product Type |

| Alcohol (R-OH) | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF) | 8-(Alkoxymethyl)-5-fluoroquinoline |

| Carboxylic Acid (R-COOH) | Base (e.g., Cs₂CO₃, Et₃N), Solvent (e.g., DMF, Acetonitrile) | 8-(Acyloxymethyl)-5-fluoroquinoline |

Nitrogen nucleophiles are frequently employed to introduce nitrogen-containing functional groups, which are prevalent in biologically active compounds.

Amination: Primary and secondary amines react with the bromomethyl group to yield the corresponding secondary and tertiary amines. These reactions are often carried out in a polar solvent, sometimes with the addition of a non-nucleophilic base to scavenge the HBr byproduct.

Azide (B81097) Substitution: Sodium azide (NaN₃) is an effective nucleophile for converting the bromomethyl group into an azidomethyl group (-CH₂N₃). The resulting azide is a versatile intermediate that can be further transformed, for instance, into a primary amine via reduction or used in "click chemistry" reactions like the Huisgen cycloaddition.

| Nucleophile | Reagent/Conditions | Product Type |

| Primary/Secondary Amine (R¹R²NH) | Solvent (e.g., Acetonitrile, DMF), optional Base | 8-((Dialkylamino)methyl)-5-fluoroquinoline |

| Sodium Azide (NaN₃) | Polar Solvent (e.g., DMF, DMSO) | 8-(Azidomethyl)-5-fluoroquinoline |

The bromomethyl group also readily reacts with sulfur and phosphorus nucleophiles, leading to the formation of thioethers and phosphonium (B103445) salts or phosphonates.

Thioetherification: Thiols (R-SH) are potent nucleophiles that, in the presence of a base, form thiolates (R-S⁻) which efficiently displace the bromide to yield thioethers.

Arbuzov and Related Reactions: Trialkyl phosphites can react with this compound in the Arbuzov reaction to form phosphonate (B1237965) esters. Alternatively, triphenylphosphine (B44618) reacts to form a stable phosphonium salt, which can be used as a precursor for Wittig reagents.

| Nucleophile | Reagent/Conditions | Product Type |

| Thiol (R-SH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 8-((Alkylthio)methyl)-5-fluoroquinoline |

| Triphenylphosphine (PPh₃) | Solvent (e.g., Toluene, Acetonitrile) | (5-Fluoroquinolin-8-yl)methyl)triphenylphosphonium bromide |

| Trialkyl Phosphite (P(OR)₃) | Heat (Arbuzov reaction) | Diethyl ((5-fluoroquinolin-8-yl)methyl)phosphonate |

Cross-Coupling Reactions on the Bromine and Fluorine Substituents

While nucleophilic substitution dominates the reactivity of the bromomethyl group, the fluoro substituent on the quinoline ring can participate in cross-coupling reactions. It is important to note that the term "bromine substituent" in this context refers to a hypothetical bromo-analogue of the title compound (e.g., a dibromo-fluoroquinoline) used for comparative reactivity, as the primary bromine is on the methyl group. The C-F bond is generally less reactive than C-Br or C-I bonds in cross-coupling, often requiring specific catalysts and conditions. organic-chemistry.orgrsc.org

Palladium catalysts are central to modern organic synthesis and can mediate the formation of new carbon-carbon bonds at the fluoro-substituted position. organic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling: This reaction pairs the fluoroquinoline with an organoboron reagent (boronic acid or ester) to form a biaryl or vinyl-substituted quinoline. libretexts.orgnih.gov While challenging, the coupling of fluoroarenes can be achieved using specialized palladium catalysts with electron-rich ligands and strong bases. rsc.orgelsevierpure.com The reaction involves oxidative addition of the palladium catalyst to the C-F bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product. libretexts.org

Heck Reaction: The Heck reaction would involve coupling the 5-fluoro position with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in an alkenyl-substituted quinoline. organic-chemistry.org

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the fluoroquinoline with a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex, co-catalyzed by a copper(I) salt, and requires a base. organic-chemistry.orgsoton.ac.uk The reaction is highly valuable for synthesizing arylalkynes.

Table: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Fluoroarenes

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | DME |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Phosphine Ligand | Et₃N | DMF |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N / THF | THF |

Beyond palladium, other transition metals can be employed for cross-coupling reactions, sometimes offering complementary reactivity. nih.gov

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner. Palladium catalysts are typically used, and the reaction is known for its tolerance of a wide variety of functional groups. The coupling of fluoroarenes under Stille conditions has been reported. rsc.org

Hiyama Coupling: The Hiyama coupling involves an organosilane, which is activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). mdpi.com This method is an attractive alternative to Suzuki and Stille couplings due to the lower toxicity and cost of organosilanes.

Nickel-Catalyzed Reactions: Nickel catalysts are gaining prominence as a more earth-abundant alternative to palladium for cross-coupling reactions. They have shown efficacy in coupling aryl fluorides with various partners. mdpi.com

These transition-metal-mediated reactions significantly expand the synthetic possibilities for modifying the quinoline core at the C5 position, enabling the construction of complex molecular architectures. nih.gov

Transformations of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring of this compound is a key site for chemical reactions. As a weak tertiary base, it readily participates in acid-base reactions and can be targeted for alkylation and oxidation. nih.govuop.edu.pk

Quaternization: The lone pair of electrons on the quinoline nitrogen allows for quaternization reactions with alkyl halides. This process involves the formation of a new carbon-nitrogen bond, resulting in a positively charged quinolinium salt. The reaction of this compound with an alkylating agent, such as methyl iodide, would yield the corresponding N-methylquinolinium iodide. The rate and success of this reaction are influenced by the steric hindrance around the nitrogen and the nature of the alkylating agent.

N-Oxide Formation: The quinoline nitrogen can be oxidized to form an N-oxide. nih.gov This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., m-chloroperbenzoic acid, mCPBA) or a mixture of hydrogen peroxide and a suitable catalyst. nih.gov The resulting this compound N-oxide exhibits altered electronic properties and reactivity compared to the parent molecule. The N-oxide functionality can increase the compound's polarity and water solubility. nih.gov

| Reaction Type | Reagent Example | Product Type |

| Quaternization | Methyl iodide (CH₃I) | 8-(Bromomethyl)-5-fluoro-1-methylquinolin-1-ium iodide |

| N-Oxide Formation | m-Chloroperbenzoic acid (mCPBA) | This compound 1-oxide |

Electrophilic and Radical Reactions on the Fluoroquinoline Aromatic System

The aromatic rings of this compound are susceptible to both electrophilic and radical substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents—the fluorine atom, the bromomethyl group, and the fused pyridine (B92270) ring.

Electrophilic Aromatic Substitution: The quinoline ring system generally undergoes electrophilic substitution on the benzene (B151609) ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. uop.edu.pk Typical electrophilic substitution reactions include nitration and sulfonation, which for quinoline itself, primarily yield a mixture of 5- and 8-substituted products. uop.edu.pk In the case of this compound, the 5- and 8-positions are already substituted. The fluorine atom at the 5-position is an ortho-, para-director, while being deactivating. The bromomethyl group at the 8-position will also influence the substitution pattern. Further electrophilic attack would likely be directed to the remaining available positions on the benzene ring, such as positions 6 or 7, with the precise outcome depending on the reaction conditions and the nature of the electrophile. For instance, halogenation of 8-substituted quinolines has been shown to occur at the C5 position. researchgate.net

Radical Reactions: The quinoline nucleus can also undergo radical reactions. The Minisci reaction, for example, allows for the regioselective introduction of alkyl or acyl radicals onto the protonated quinoline ring, typically at the C2 or C4 positions. iust.ac.irresearchgate.net This provides a pathway to functionalize the otherwise unreactive pyridine part of the molecule. The reaction of this compound under Minisci conditions could potentially lead to substitution at the C2 or C4 position, introducing a new carbon-carbon bond.

| Reaction Type | Typical Reagents | Likely Position of Substitution |

| Nitration | Fuming HNO₃ / H₂SO₄ | Benzene ring (e.g., C6 or C7) |

| Sulfonation | Fuming H₂SO₄ | Benzene ring (e.g., C6 or C7) |

| Minisci Reaction | Alkyl radicals (e.g., from carboxylic acids) | Pyridine ring (C2 or C4) |

Stereochemical Aspects of Reactions Involving the Bromomethyl Group

The bromomethyl group at the 8-position of the quinoline ring is a reactive site, analogous to a benzylic halide. youtube.comyoutube.com This group is susceptible to nucleophilic substitution reactions, which can have significant stereochemical implications if a chiral center is formed.

Nucleophilic Substitution: The carbon atom of the bromomethyl group is electrophilic and can be attacked by a variety of nucleophiles. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. khanacademy.orgyoutube.comyoutube.com

SN2 Reactions: With a strong, unhindered nucleophile in a polar aprotic solvent, the reaction is likely to proceed via an SN2 mechanism. youtube.comyoutube.com This concerted mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center. If a chiral nucleophile is used, a diastereomeric product will be formed.

SN1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, an SN1 mechanism may be favored. khanacademy.orgyoutube.com This pathway involves the formation of a planar carbocation intermediate, which is stabilized by resonance with the quinoline ring system. The subsequent attack of the nucleophile can occur from either face of the carbocation, leading to a racemic mixture if a new stereocenter is created.

The choice of nucleophile and reaction conditions therefore critically determines the stereochemical outcome of substitutions at the bromomethyl group.

| Mechanism | Typical Conditions | Stereochemical Outcome (if new stereocenter is formed) |

| SN2 | Strong nucleophile, polar aprotic solvent | Inversion of configuration |

| SN1 | Weak nucleophile, polar protic solvent | Racemization |

Strategic Utility of 8 Bromomethyl 5 Fluoroquinoline As a Versatile Building Block in Organic Synthesis

Construction of Complex Polycyclic and Fused Heterocyclic Systems

There is a lack of specific examples in the literature demonstrating the use of 8-(Bromomethyl)-5-fluoroquinoline as a starting material for the construction of intricate polycyclic or fused heterocyclic frameworks. While the bromomethyl group is a prime handle for intramolecular and intermolecular cyclization reactions, specific reaction conditions and the resulting complex structures derived from this particular fluoroquinoline are not reported.

Synthesis of Diversely Substituted Fluoroquinoline Derivatives

The synthesis of a variety of substituted fluoroquinolines from this compound is theoretically feasible. The bromide is a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functionalities at the 8-methyl position. However, specific research detailing these transformations and the properties of the resulting derivatives is not currently available.

Creation of Hybrid Molecules with Other Bioactive Scaffolds

The concept of creating hybrid molecules by linking a fluoroquinoline moiety to other pharmacophores is a valid strategy in drug discovery. The bromomethyl group of this compound would be an ideal linker for this purpose. Nevertheless, there are no published studies that specifically utilize this compound to create such hybrid structures.

Precursor for Advanced Materials Research (e.g., Organic Light-Emitting Diodes (OLEDs), Solar Cells)

Fluoroquinoline derivatives have shown promise in the development of advanced materials due to their electronic and photophysical properties. It is plausible that this compound could serve as a precursor for novel materials for applications in OLEDs or solar cells. However, there is no current research to support this hypothesis.

Application in Combinatorial Chemistry and Library Synthesis

The amenability of the bromomethyl group to a variety of reactions makes this compound a potential building block for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening. This would allow for the rapid generation of a multitude of derivatives for biological evaluation. Yet, there is no evidence in the literature of its application in this area.

Advanced Spectroscopic and Structural Elucidation Studies of 8 Bromomethyl 5 Fluoroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of a molecule. For 8-(Bromomethyl)-5-fluoroquinoline, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques would be required for a complete assignment of all proton and carbon signals and to confirm the connectivity of the atoms.

Detailed ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum would provide information about the number of different types of protons and their neighboring environments. The aromatic protons on the quinoline (B57606) ring would appear in the downfield region (typically 7.0-9.0 ppm), with their splitting patterns dictated by coupling to each other and to the fluorine atom. The benzylic protons of the bromomethyl group would likely appear as a singlet around 4.5-5.0 ppm.

The ¹³C NMR spectrum would show distinct signals for each of the ten carbon atoms in the molecule. The carbon attached to the fluorine would exhibit a large one-bond coupling constant (¹JCF), and its chemical shift would be significantly affected. The carbon of the bromomethyl group would appear in the aliphatic region.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 8.8 - 9.0 | dd | J = 4.5, 1.5 |

| H-3 | 7.4 - 7.6 | dd | J = 8.5, 4.5 |

| H-4 | 8.4 - 8.6 | d | J = 8.5 |

| H-6 | 7.2 - 7.4 | t | J = 8.0 |

| H-7 | 7.6 - 7.8 | d | J = 8.0 |

| CH₂Br | 4.8 - 5.0 | s | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 158 - 160 (d, ¹JCF ≈ 250 Hz) |

| C-6 | 115 - 117 (d, ²JCF ≈ 20 Hz) |

| C-7 | 125 - 127 |

| C-8 | 133 - 135 |

| C-8a | 147 - 149 |

| CH₂Br | 30 - 33 |

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy would be crucial for confirming the presence and electronic environment of the fluorine atom. A single resonance would be expected, and its chemical shift would be indicative of the electronic nature of the quinoline ring. Coupling between the fluorine and adjacent protons would be observable in both the ¹H and ¹⁹F spectra, providing valuable structural information.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals, 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This would be critical for assigning quaternary carbons and for confirming the position of the bromomethyl group and the fluorine atom on the quinoline scaffold.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

HRMS would provide the accurate mass of the molecular ion, which would confirm the elemental composition of this compound (C₁₀H₇BrFN). The isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity separated by two mass units, would be a clear indicator of the presence of a bromine atom. Analysis of the fragmentation pattern would help to further confirm the structure, with expected losses of Br, HBr, and potentially the bromomethyl radical.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in the molecule.

IR Spectroscopy: Key absorptions would include C-H stretching vibrations of the aromatic ring and the CH₂ group, C=C and C=N stretching vibrations of the quinoline ring, and a characteristic C-F stretching vibration. The C-Br stretching vibration would be expected in the lower frequency region of the spectrum.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also show characteristic bands for the aromatic system. The C-Br stretching mode is often more intense in Raman spectra than in IR spectra.

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 | 2950 - 2850 |

| C=C / C=N Stretch | 1600 - 1450 | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 | 1250 - 1000 |

| C-Br Stretch | 650 - 550 | 650 - 550 |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would confirm the planar structure of the quinoline ring system and determine the precise bond lengths, bond angles, and torsion angles, including the orientation of the bromomethyl group relative to the ring. Intermolecular interactions, such as stacking or halogen bonding, could also be elucidated, providing insight into the crystal packing.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

The electronic absorption and emission properties of quinoline and its derivatives are of significant interest due to their widespread applications in medicinal chemistry and materials science. The electronic spectra of these compounds are characterized by transitions involving π and non-bonding (n) orbitals. For this compound, the electronic transitions can be understood by considering the effects of the substituents on the quinoline core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of quinoline derivatives typically displays multiple bands in the UV region, which are assigned to π→π* and n→π* transitions. The π→π* transitions are generally more intense and occur at shorter wavelengths, while the n→π* transitions are weaker and appear at longer wavelengths.

The introduction of a bromine atom and a fluorine atom at the 8 and 5 positions, respectively, is expected to cause shifts in the absorption maxima (λmax) due to their electronic effects. The fluorine atom, being highly electronegative, can induce a blue shift (hypsochromic shift), while the bromomethyl group may lead to a red shift (bathochromic shift) and/or changes in molar absorptivity (ε). Theoretical studies on various quinoline derivatives have shown that absorption spectra can range from 280 to 510 nm depending on the substitution pattern. researchgate.net

A study on 5,7-dibromo-8-hydroxy quinoline in different solvents (ethanol, methanol, and water) identified transitions corresponding to ¹Bsu ← ¹Ag, which are assigned as ¹A' → ¹A' under Cs symmetry. asianpubs.org This provides insight into the likely electronic transitions for a substituted quinoline such as this compound.

Table 1: Representative UV-Vis Absorption Data for Related Fluoroquinolone Compounds.

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| Q-35 | 286, 333 | Aqueous solution | nih.gov |

| Ciprofloxacin (B1669076) | 207, 223, 277, 316, 331 | Not specified | nih.gov |

Fluorescence Spectroscopy

Fluoroquinolones are known for their intrinsic fluorescence properties, which are sensitive to their environment and substitution pattern. nih.gov The fluorescence emission of these compounds arises from the relaxation of the excited electronic state to the ground state. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry and electronic distribution upon excitation.

For ciprofloxacin, the fluorescence emission peak is observed at 449 nm. nih.gov The introduction of substituents can significantly alter the fluorescence quantum yield and the emission wavelength. For example, the introduction of a methoxy (B1213986) group at the 8-position of a fluoroquinolone has been shown to play an important role in its photostability. nih.gov This suggests that the substitution at the 8-position, as in this compound, would have a notable impact on its photophysical properties.

The electronic transitions responsible for fluorescence are typically the reverse of the lowest energy absorption, i.e., the π→π or π→n transition. The specific emission wavelength and intensity for this compound would depend on the interplay of the electronic effects of the fluoro and bromomethyl substituents.

Table 2: Representative Fluorescence Emission Data for a Related Fluoroquinolone Compound.

| Compound | Emission λmax (nm) | Excitation λmax (nm) | Solvent | Reference |

|---|---|---|---|---|

| Ciprofloxacin | 449 | Not specified | Not specified | nih.gov |

Computational and Theoretical Investigations on 8 Bromomethyl 5 Fluoroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost.

Electronic Structure Analysis (HOMO-LUMO, Orbital Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining a molecule's chemical reactivity and kinetic stability. rsc.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity. biomedres.us

For a molecule like 8-(Bromomethyl)-5-fluoroquinoline, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. It is anticipated that the HOMO would be distributed over the electron-rich quinoline (B57606) ring system, while the LUMO might be localized more towards the bromomethyl group, given its electrophilic character.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Quinoline Derivative (Calculated using DFT)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

Note: The data in this table is representative and derived from computational studies on analogous quinoline derivatives for illustrative purposes.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. rsc.org The MESP map illustrates regions of varying electrostatic potential on the electron density surface. wolfram.com Red-colored regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. uantwerpen.be Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, an MESP map would likely show negative potential around the nitrogen atom of the quinoline ring and the fluorine atom, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the bromomethyl group would exhibit a positive potential, highlighting their susceptibility to nucleophilic attack. This information is crucial for understanding intermolecular interactions and predicting reaction mechanisms. arabjchem.org

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. mdpi.com These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural elucidation and characterization of the compound. researchgate.net The theoretical vibrational spectrum serves as a powerful tool for assigning the absorption bands observed in experimental spectra. nih.gov

For this compound, key vibrational modes would include the C-H stretching of the aromatic ring, the C-F stretching, the C-Br stretching of the bromomethyl group, and the various vibrations of the quinoline core. Comparing the calculated frequencies with experimental data, if available, would provide a detailed understanding of the molecule's vibrational dynamics. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for a Substituted Quinoline

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=N Stretch (Quinoline) | 1620 |

| C=C Stretch (Quinoline) | 1580-1450 |

| C-F Stretch | 1250 |

| C-Br Stretch | 650 |

Note: This data is illustrative and based on typical frequency ranges for the specified bonds in similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the conformational landscape and identify the most stable structures. nih.govacs.org

For this compound, MD simulations could be employed to study the rotational freedom of the bromomethyl group and how its orientation is influenced by the quinoline ring and solvent molecules. Understanding the conformational preferences is essential as they can significantly impact the molecule's reactivity and biological activity. Furthermore, MD simulations can elucidate the nature of solvent interactions, such as hydrogen bonding and van der Waals forces, which play a crucial role in the molecule's solubility and reaction kinetics in different media. acs.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. These models often utilize descriptors derived from computational methods like DFT.

For a series of quinoline derivatives including this compound, a QSRR model could be developed to predict their reactivity in a specific chemical transformation. The model would use various calculated descriptors such as HOMO-LUMO energies, charge distributions, and steric parameters to build a predictive equation. Such studies are invaluable in the rational design of new molecules with desired reactivity profiles, accelerating the discovery process for new catalysts or therapeutic agents.

Mechanistic Studies of Key Transformation Reactions using Computational Methods

Computational chemistry provides a powerful platform for investigating the detailed mechanisms of chemical reactions. smu.edu By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways. rsc.orgnih.gov

For this compound, a key transformation of interest would be nucleophilic substitution at the bromomethyl group. Computational studies could be used to explore the mechanism of this reaction with various nucleophiles. For instance, the reaction could proceed via an SN2 mechanism, and DFT calculations could be used to model the transition state and determine the activation energy. Such mechanistic insights are fundamental for optimizing reaction conditions and predicting the outcome of chemical transformations involving this versatile building block.

Emerging Research Directions and Future Prospects for 8 Bromomethyl 5 Fluoroquinoline

Development of Novel Catalyst Systems for its Synthesis and Functionalization

The synthesis and functionalization of quinoline (B57606) derivatives have been significantly advanced through the development of innovative catalytic systems. rsc.orgnih.govmdpi.com For 8-(Bromomethyl)-5-fluoroquinoline, future research will likely focus on more efficient and selective catalytic methods for its preparation and subsequent modification.

Current synthetic routes to similar 8-substituted quinolines often involve multi-step processes. researchgate.netacgpubs.orgresearchgate.net The development of novel catalysts could enable more direct and atom-economical approaches. For instance, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of quinoline rings, allowing for the introduction of various substituents with high precision. rsc.orgnih.govgithub.io Future research could explore the application of palladium, rhodium, or cobalt catalysts for the direct bromomethylation of 5-fluoroquinoline (B1202552) at the C8 position, potentially streamlining the synthesis of the target molecule.

Furthermore, the functionalization of the pre-existing 8-(bromomethyl) group offers a rich field for catalytic exploration. The development of catalysts for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, using the bromomethyl moiety as a handle, would enable the introduction of a diverse range of functional groups. This would open avenues to a vast library of novel 8-substituted-5-fluoroquinoline derivatives with tailored properties.

| Catalyst Type | Potential Application for this compound | Potential Advantages |

| Palladium Catalysts | Direct C8-bromomethylation of 5-fluoroquinoline; Cross-coupling reactions at the bromomethyl group. | High efficiency and selectivity in C-H functionalization and cross-coupling. rsc.org |

| Rhodium Catalysts | C-H activation for the introduction of the bromomethyl group. | Versatility in C-H functionalization reactions. rsc.org |

| Copper Catalysts | C5-halogenation of 8-amidoquinolines could be adapted for functionalization. | Cost-effective and versatile for various coupling reactions. beilstein-journals.org |

| Gold Nanoparticles | Potential for selective hydrogenation of the quinoline core. | Mild reaction conditions and high chemoselectivity. acs.org |

Exploration of Unconventional Reactivity Modes

Beyond traditional substitution and coupling reactions, the exploration of unconventional reactivity modes of this compound could unveil novel synthetic pathways and molecular architectures. The inherent electronic properties of the fluorinated quinoline ring, combined with the reactive bromomethyl group, may lead to unique chemical behavior.

One area of interest is the exploration of dearomatization reactions. The regiocontrolled reduction of quinolines can lead to valuable saturated and semi-saturated heterocyclic scaffolds. nih.gov Investigating the behavior of this compound under various reduction conditions, including photochemical and transition-metal-catalyzed methods, could yield a range of novel, three-dimensional structures with potential biological relevance.

Furthermore, the generation of reactive intermediates from the bromomethyl group, such as radicals or ylides, could be exploited in unconventional cycloaddition or annulation reactions. These approaches could lead to the construction of complex polycyclic systems incorporating the 5-fluoroquinoline motif. The influence of the fluorine atom on the stability and reactivity of these intermediates would be a key area of investigation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards the rapid and efficient generation of novel compound libraries for high-throughput screening. github.ioresearchgate.netchemspeed.com Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and scalability. acs.org

The synthesis of quinoline derivatives has already seen successful implementation in flow reactors, demonstrating the feasibility of this approach for constructing the core scaffold. acs.org Future research will likely focus on developing continuous flow processes for the synthesis and subsequent functionalization of this compound. This could involve the in-line generation of reactive intermediates and their immediate use in subsequent reaction steps, minimizing the handling of potentially hazardous materials.

Automated synthesis platforms, which combine robotics with data-driven algorithms, can further accelerate the discovery process. github.io By integrating flow reactors with automated purification and analysis systems, it would be possible to rapidly synthesize and screen large libraries of this compound derivatives for desired biological activities or material properties.

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry | Synthesis of the core structure and subsequent functionalization reactions. | Improved safety, scalability, and reaction control. acs.org |

| Automated Synthesis | High-throughput synthesis of derivative libraries for screening. | Increased efficiency, reproducibility, and rapid exploration of chemical space. researchgate.netchemspeed.com |

| Microfluidic Platforms | High-throughput reaction optimization and screening on a small scale. | Reduced material consumption and rapid data generation. researchgate.net |

Application in Supramolecular Chemistry and Molecular Recognition

The unique structural and electronic features of this compound make it an attractive candidate for applications in supramolecular chemistry and molecular recognition. nih.govrsc.orgnih.gov The quinoline nitrogen atom can act as a hydrogen bond acceptor or a metal coordination site, while the aromatic rings can participate in π-π stacking interactions. The fluorine atom can also engage in non-covalent interactions, further influencing molecular assembly.

The bromomethyl group serves as a convenient anchor point for attaching the quinoline unit to larger supramolecular architectures, such as macrocycles, cages, or polymers. This could lead to the development of novel host-guest systems with specific recognition properties for ions or small molecules. For instance, functionalization with appropriate receptor units could lead to chemosensors for detecting specific analytes. nih.gov

The ability of quinoline derivatives to form fluorescent supramolecular gels has also been demonstrated. nih.govrsc.org Investigating the gelation properties of derivatives of this compound could lead to new soft materials with applications in sensing, catalysis, or drug delivery. The fluorine substituent could play a crucial role in tuning the self-assembly behavior and the photophysical properties of these materials.

Synergistic Research with Other Chemical Disciplines (e.g., Organometallic Chemistry, Polymer Chemistry)

The versatile nature of this compound makes it an ideal platform for synergistic research that bridges organic chemistry with other disciplines, particularly organometallic and polymer chemistry.

In organometallic chemistry, the quinoline nitrogen and the potential for creating bidentate ligands through functionalization of the bromomethyl group make this compound a promising precursor for novel metal complexes. mdpi.com These complexes could find applications in catalysis, for example, in asymmetric synthesis or oxidation reactions. The electronic influence of the fluorine atom could modulate the catalytic activity and selectivity of the metal center.

In polymer chemistry, this compound can be utilized as a functional monomer or as a post-polymerization modification agent. Its incorporation into polymer chains could impart unique properties, such as fluorescence, metal-binding capabilities, or altered solubility. For example, polymers containing this moiety could be developed for applications in organic light-emitting diodes (OLEDs), sensors, or as smart materials that respond to external stimuli.

The cross-disciplinary exploration of this compound holds the key to unlocking its full potential, leading to the development of advanced materials and functional molecules with a wide range of applications.

Q & A

Q. What are the key physicochemical properties of 8-(Bromomethyl)-5-fluoroquinoline relevant to experimental handling?

The compound's molecular formula is C₁₀H₇BrFN , with a molecular weight of 240.07 g/mol . Key properties include sensitivity to moisture and light, requiring storage in inert atmospheres (e.g., argon) at -20°C to prevent decomposition. Its bromomethyl group is highly reactive, necessitating anhydrous conditions during synthesis. Solubility varies: it is moderately soluble in polar aprotic solvents like DMF or DMSO but poorly soluble in water .

Q. What synthetic methodologies are commonly employed for introducing the bromomethyl group into the quinoline scaffold?

Bromomethylation typically involves electrophilic substitution or radical bromination . For example, the Skraup reaction (using glycerol and sulfuric acid) can synthesize the quinoline core, followed by bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) . Alternatively, nucleophilic displacement of a hydroxyl or chloromethyl group with LiBr or HBr in THF has been reported for analogous compounds .

Q. What safety protocols are essential when working with this compound in laboratory settings?

Use nitrile gloves , lab coats , and eye protection to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be neutralized with 1M NaOH and stored in halogenated waste containers. Post-experiment glassware should be rinsed with ethanol to deactivate residual bromomethyl groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize dehalogenation during the synthesis of this compound derivatives?

Dehalogenation often occurs under high temperatures or acidic conditions. Optimization strategies include:

- Using low-temperature reactions (0–5°C) with Pd(PPh₃)₄ as a catalyst for cross-coupling.

- Protecting the bromomethyl group with trimethylsilyl (TMS) moieties during multi-step syntheses.

- Employing microwave-assisted synthesis to reduce reaction time and side reactions .

Q. What analytical techniques are most effective for characterizing positional isomerism and purity of this compound?

- ¹H/¹³C NMR : Distinguish isomers via coupling patterns (e.g., fluorine-proton coupling in the quinoline ring).

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% TFA) to resolve impurities; ESI-MS confirms molecular ion peaks.

- X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Q. How should researchers address contradictory data regarding the reactivity of the bromomethyl group in nucleophilic substitution reactions?

Contradictions may arise from solvent polarity or nucleophile strength. Systematic analysis includes:

- Testing reactivity in polar aprotic (DMF) vs. protic (MeOH) solvents.

- Comparing nucleophiles (e.g., azide vs. thiolate ) under identical conditions.

- Monitoring reactions via in-situ FTIR to track intermediate formation .

Q. What strategies enhance the stability of this compound in solution for long-term storage?

Q. How does the electron-withdrawing effect of the fluorine atom influence the reactivity of the bromomethyl group in this compound?

The meta-fluorine group increases the electrophilicity of the bromomethyl carbon via inductive effects , accelerating SN2 reactions with nucleophiles (e.g., amines, thiols). However, steric hindrance from the quinoline ring may reduce accessibility, requiring phase-transfer catalysts (e.g., TBAB) in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.